molecular formula C8H16N2O2 B1593885 Ethyl 4-methylpiperazine-1-carboxylate CAS No. 59325-11-0

Ethyl 4-methylpiperazine-1-carboxylate

Cat. No. B1593885
CAS RN: 59325-11-0
M. Wt: 172.22 g/mol
InChI Key: USYYUUDWGLOMDJ-UHFFFAOYSA-N
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Description

Ethyl 4-Methylpiperazine-1-carboxylate is a chemical compound with the CAS Number: 59325-11-0 . It has a molecular weight of 172.23 and its IUPAC name is ethyl 4-methyl-1-piperazinecarboxylate . It is a solid substance and has been studied widely in various fields of research and industry.


Molecular Structure Analysis

The InChI code for Ethyl 4-Methylpiperazine-1-carboxylate is 1S/C8H16N2O2/c1-3-12-8(11)10-6-4-9(2)5-7-10/h3-7H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl 4-Methylpiperazine-1-carboxylate is a solid substance . It has a molecular weight of 172.23 g/mol . The compound should be stored in a refrigerator .

Scientific Research Applications

Piperazine is a common moiety in biologically active compounds and drugs, and its presence can be attributed to its chemical reactivity, which facilitates its insertion into molecules . It’s also used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

Future Directions

While specific future directions for Ethyl 4-Methylpiperazine-1-carboxylate are not mentioned in the search results, it’s worth noting that piperazine-containing compounds are being studied for their potential applications in various therapeutic areas . This suggests that Ethyl 4-Methylpiperazine-1-carboxylate and similar compounds may have potential for future research and development.

properties

IUPAC Name

ethyl 4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-3-12-8(11)10-6-4-9(2)5-7-10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYYUUDWGLOMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275703
Record name ethyl 4-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methylpiperazine-1-carboxylate

CAS RN

59325-11-0
Record name ethyl 4-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HF Lindh, M Forbes - … of the Society for Experimental Biology …, 1966 - journals.sagepub.com
… 2 - D ie t hy lami n oethyl 4-methylpiperazine- 1 -carboxylate is a cdorless oil and 1-adamaritanamine HCl is a colorless crystalline salt. The compounds* are readily soluble in water and …
Number of citations: 9 journals.sagepub.com
S Kaur, Y Bansal - Journal of the Indian Chemical Society, 2021 - Elsevier
Multitarget compounds intercept two or more functionally complementary pathways simultaneously, and are therefore considered to have potential in effectively treating complex …
Number of citations: 2 www.sciencedirect.com
R Soucek - 2014 - diposit.ub.edu
[eng] The study deals with the synthesis and biological activity of 4 different antitumours: Tetrahydro-[1,4]-dioxanisoquinolines, combretastatin A-4, dioxancarbazoles and resveratrol …
Number of citations: 3 diposit.ub.edu
J Ceramella, A Mariconda, C Rosano… - …, 2020 - Wiley Online Library
… -2-yl)amino)ethyl 4-methylpiperazine-1-carboxylate hydroiodide (5) The compound 2-((4,5-dihydro-1H-imidazol-2-yl)amino)ethyl 4-methylpiperazine-1-carboxylate (5) was prepared by …
V Acharya, S Mal, JP Kilaru… - European Journal of …, 2020 - Wiley Online Library
Synthesis of alkyl carbamates from alkyl bromides and secondary amines using silver carbonate as a carbonate source under mild condition is described. Various secondary amines …
R Soucek - 2014 - core.ac.uk
This third cycle study was performed in the Chemistry PhD program 2009-2013 of the university of Barcelona. This thesis has been conducted under the guidance of Dr. Maria Dolors …
Number of citations: 2 core.ac.uk

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